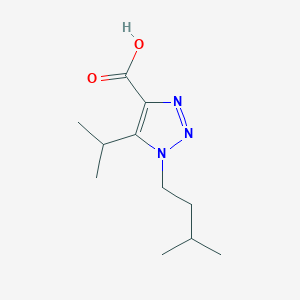

1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Description

1-Isopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a substituted 1,2,3-triazole-4-carboxylic acid derivative characterized by an isopentyl (3-methylbutyl) group at the N1 position and an isopropyl group at the C5 position. The isopentyl and isopropyl substituents introduce steric bulk and lipophilicity, which may influence solubility, membrane permeability, and target binding. Such structural features are common in bioactive molecules, particularly in anticancer and antimicrobial agents, where triazole derivatives are known to interact with enzymes like kinases or disrupt nucleic acid synthesis .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

1-(3-methylbutyl)-5-propan-2-yltriazole-4-carboxylic acid |

InChI |

InChI=1S/C11H19N3O2/c1-7(2)5-6-14-10(8(3)4)9(11(15)16)12-13-14/h7-8H,5-6H2,1-4H3,(H,15,16) |

InChI Key |

CGSQPEQXNLEXMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C(=C(N=N1)C(=O)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Isopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Multi-step Organometallic Approach via Dibromo-1,2,3-triazole Intermediates

A robust industrially suitable method involves starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives, which undergo selective Grignard reagent-mediated transformations and carboxylation to yield the target acid. This method is described in a 2018 patent and is adaptable for various alkyl substitutions including isopentyl and isopropyl groups.

Stepwise Procedure

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or MeTHF | Cooling to −78°C to 0°C | 1-substituted-4,5-dibromo-1,2,3-triazole, THF/MeTHF | Ready for Grignard addition |

| 2 | Addition of isopropylmagnesium chloride Grignard reagent | Stirring 0.5-2 h at −78°C to 0°C | Isopropylmagnesium chloride (0.8-1.5 equiv) | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate |

| 3 | Quenching with low molecular weight alcohol (e.g., methyl or ethyl alcohol) | Addition after Grignard reaction | C1-C4 alcohol (0.8-1.2 equiv) | Stabilizes intermediate |

| 4 | Addition of isopropylmagnesium chloride-lithium chloride composite | Heating to 10-50°C for 0.5-2 h | Grignard reagent composite | Formation of organometallic intermediate |

| 5 | Carboxylation by bubbling CO2 gas | Cooling to −30°C to 0°C, CO2 inlet for 5-30 min | Carbon dioxide (1-10 equiv) | Introduction of carboxyl group at position 4 |

| 6 | Acidification and extraction | pH adjusted to 1-5 with HCl | Hydrochloric acid, organic solvents | Isolation of mixture of triazole carboxylic acid and bromo-substituted acid |

| 7 | Methylation of carboxylic acid mixture | Reaction with methyl iodide and base in THF/DMF at 0-80°C for 5-48 h | Methyl iodide, inorganic/organic alkali | Formation of methyl ester intermediate |

| 8 | Purification by crystallization | Cooling to −5 to 5°C | — | Isolation of pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |

Example Yield Data

One-Step Synthesis from Azides and β-Ketoesters

An alternative approach is a one-step cycloaddition reaction between organic azides and β-ketoesters in the presence of a base, as disclosed in a 2002 patent. This method directly forms 1,2,3-triazole-4-carboxylic acids without the need for organometallic intermediates.

Reaction Conditions

| Parameter | Details |

|---|---|

| Reactants | Organic azide and β-ketoester |

| Base | Potassium carbonate (K2CO3) or similar inorganic base |

| Solvent | Aqueous ethanol (95%) with water |

| Temperature | 80°C |

| Reaction Time | 16 hours |

| Workup | Cooling, acidification with 1M HCl, filtration of precipitate |

| Yield Range | 30% to 95% depending on substrates |

This method is scalable to about 100 g batches and is suitable for synthesizing various substituted 1,2,3-triazole carboxylic acids, including those with alkyl substituents analogous to isopentyl and isopropyl groups.

Azide-Alkyne Cycloaddition (Click Chemistry) Followed by Functional Group Transformations

A third method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles, which can then be further functionalized to introduce the carboxylic acid group at position 4.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|

| Organometallic Grignard Route (Patent US20180029999A1) | 1-substituted-4,5-dibromo-1,2,3-triazole | Isopropylmagnesium chloride, CO2, methyl iodide | High yield, industrial scalability, selective carboxylation | Requires low temperature control, multiple steps | ~61% (example) |

| One-step Azide + β-Ketoester (Patent US6642390B2) | Organic azide, β-ketoester | K2CO3 base, aqueous ethanol | Simple, one-step, scalable, mild conditions | Substrate scope may limit substitution patterns | 30-95% |

| CuAAC Click Chemistry + Functionalization (Research Article) | Azide derivative, alkyne derivative | CuI catalyst, Hunig’s base | High regioselectivity, modular synthesis | Additional steps for carboxylation, moderate complexity | 76-82% for triazole formation |

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The electron-deficient triazole ring undergoes nucleophilic substitution, particularly at nitrogen or carbon positions. Key findings include:

-

Reactivity with Grignard reagents : Reaction with alkyl/aryl magnesium halides replaces bromine atoms at C4/C5 positions, achieving 67–89% yields in THF at −78°C to room temperature.

-

Arylation via Pd catalysis : Palladium-mediated C–H functionalization introduces aryl groups at C5 using aryl bromides (Table 1), achieving 72–85% yields under ligand-free conditions .

Table 1: Palladium-catalyzed C5-arylation conditions

| Aryl Bromide | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | K₂CO₃ | PEG-400 | 110 | 78 |

| 2-Bromopyridine | CsOPiv | DMF | 120 | 85 |

Carboxylic Acid Functionalization

The C4-carboxylic acid participates in classical acid-derived transformations:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (92% yield).

-

Amide coupling : EDCI/HOBt-mediated coupling with primary amines yields triazole-4-carboxamides (74–88% yield) .

Click Chemistry and Cycloadditions

The triazole scaffold engages in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC):

-

Alkyne insertion : Propargyl bromides react at C4 under CuI catalysis, forming 5-alkynyltriazoles (81% yield, 25°C) .

-

One-pot multicomponent synthesis : Combines with azides and allyl iodides to generate tricyclic triazole derivatives (Table 2) .

Table 2: Three-component reaction outcomes

| Azide Source | Alkyne | Product | Yield (%) |

|---|---|---|---|

| Benzyl azide | Phenylacetylene | 5-Allyl-1,2,3-triazole | 79 |

| Sodium azide | Propargyl alcohol | Triazole-fused scaffold | 83 |

Biological Activity Modulation via Structural Modifications

Derivatives show enhanced bioactivity through targeted substitutions:

-

C5 alkylation : Introducing bulkier groups (e.g., isopropyl) improves carbonic anhydrase-II inhibition (IC₅₀ = 13.8 µM vs. 35.7 µM for smaller groups) .

-

Electron-withdrawing groups : Fluorination at C4 increases metabolic stability by 3-fold in hepatic microsome assays .

Stability and Reaction Optimization

-

pH sensitivity : Degrades rapidly under acidic conditions (t₁/₂ = 2.3 h at pH 2) but remains stable at pH 7.4.

-

Solvent effects : Reactions in PEG-400 improve yields by 15–20% compared to DMF due to enhanced catalyst stability .

This compound’s versatility in nucleophilic, coupling, and cycloaddition reactions positions it as a valuable intermediate for pharmaceuticals and agrochemicals. Experimental protocols emphasize the need for controlled steric and electronic tuning to optimize derivative synthesis .

Scientific Research Applications

1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:

Key Findings:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., CF₃) : Enhance binding to targets like c-Met kinase, as seen in the 4-chlorophenyl-CF₃ derivative .

- Bulkier alkyl groups (e.g., isopentyl/isopropyl) : Improve lipophilicity (logP ~2.8) but may reduce solubility and target accessibility compared to aryl or heteroaryl substituents.

- Heterocyclic substituents (e.g., thiazolyl) : Promote zwitterionic character, balancing solubility and cell permeability .

Stability and Reactivity :

- Carboxylic acid derivatives are prone to decarboxylation under thermal stress, as observed in 1-(4-ethoxyphenyl)-5-formyltriazole-4-carboxylic acid . The isopentyl/isopropyl analogue may exhibit similar instability.

- Aryl-substituted triazoles (e.g., 4-chlorophenyl) show greater thermal stability due to resonance stabilization of the triazole ring .

Anticancer Activity Trends :

- NCI-H522 lung cancer cells : Triazole-4-carboxylic acids with aryl/heteroaryl groups (e.g., 4-chlorophenyl, thiazolyl) demonstrate superior growth inhibition (GP >60%) compared to alkyl-substituted analogues .

- Acidity vs. Activity : High acidity (pKa ~3–4) of triazole carboxylic acids may reduce cellular uptake due to ionization at physiological pH. Corresponding amides often show higher activity due to improved permeability .

Biological Activity

1-Isopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has gained attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific arrangement of these atoms contributes to its biological activity.

This compound exhibits various mechanisms of action, primarily through its interaction with biological targets:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit certain enzymes involved in inflammatory pathways. For instance, it may act as an inhibitor of prostaglandin H synthase (PGHS), which is crucial in the synthesis of prostaglandins that mediate inflammation .

- Antitumor Activity : Studies have shown that triazole derivatives can exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, compounds similar to 1-Isopentyl-5-isopropyl triazole have demonstrated IC50 values indicating effective inhibition against thyroid cancer cell lines .

Biological Activity Data

Case Studies

Several studies have explored the biological activity of triazole compounds similar to this compound:

- Antiproliferative Effects : A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole derivatives reported significant antiproliferative activity against leukemia cell lines. The derivatives showed comparable potency to established chemotherapeutic agents like Doxorubicin .

- Microtubule Destabilization : Research on triazole derivatives indicated their ability to act as microtubule-destabilizing agents. This property is particularly relevant for anticancer therapies as it disrupts cell division processes .

- Antiviral Properties : Some studies suggest that triazole compounds may also possess antiviral properties by inhibiting viral replication mechanisms. For instance, certain derivatives exhibited effective inhibition against respiratory syncytial virus (RSV) .

Q & A

Q. What synthetic routes are commonly employed for 1-isopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazole-carboxylic acid derivatives typically involves Huisgen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, analogous triazole syntheses (e.g., ethyl 1-benzyl-5-substituted triazole carboxylates) use reflux in acetic acid with sodium acetate as a catalyst . Optimization includes adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to heterocyclic precursor) and reaction time (2.5–5 hours under reflux). Post-synthesis purification often involves recrystallization from DMF/acetic acid mixtures .

Q. How can the solubility and stability of this compound be characterized under experimental conditions?

- Methodological Answer : Solubility profiling should use a tiered approach:

- Polar solvents : Test in DMSO, methanol, or aqueous buffers (pH 2–12).

- Nonpolar solvents : Assess in chloroform or ethyl acetate.

Stability studies require HPLC or LC-MS to monitor degradation under thermal (40–80°C), oxidative (H₂O₂), and photolytic (UV light) stress . For example, related triazole-carboxylic acids show instability in alkaline conditions, necessitating pH-controlled storage .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign peaks for isopentyl (δ 0.8–1.5 ppm) and isopropyl (δ 1.2–1.4 ppm) groups. Carboxylic acid protons typically appear at δ 10–12 ppm .

- FTIR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 255.15) .

Q. What are the acute toxicity profiles and recommended safety protocols?

- Methodological Answer : While direct toxicity data for this compound is limited, analogous triazoles (e.g., 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid) show:

- Oral acute toxicity : Category 4 (LD₅₀ > 300 mg/kg) .

- Safety measures : Use P95 respirators for particulates, nitrile gloves, and fume hoods. Avoid drainage disposal due to potential aquatic toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties:

- HOMO-LUMO gaps : Predict nucleophilic/electrophilic sites. For example, the carboxylic acid group acts as an electrophile in amidation reactions .

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Similar triazoles show binding affinities < -7.0 kcal/mol .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ ± SEM).

- Metabolite profiling : Use LC-MS/MS to identify active vs. inactive metabolites. For instance, ester hydrolysis in vivo may alter activity .

- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion to rule out false positives .

Q. How can synthetic yields be improved while minimizing byproducts?

- Methodological Answer :

- Catalyst screening : Test alternatives to Cu(I), such as Ru(II) complexes, to suppress diastereomer formation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 5 hours) and improve regioselectivity .

- Byproduct analysis : Use GC-MS to identify and quantify impurities (e.g., unreacted isopentyl bromide) .

Q. What mechanistic insights explain its potential as a kinase inhibitor?

- Methodological Answer :

- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations.

- Binding kinetics : Surface plasmon resonance (SPR) quantifies KD values. Related triazoles exhibit slow off-rates (t½ > 10 min) .

- Mutagenesis studies : Identify critical residues (e.g., ATP-binding pocket lysines) via alanine scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.